3-唾液酸基-N-乙酰乳糖胺

描述

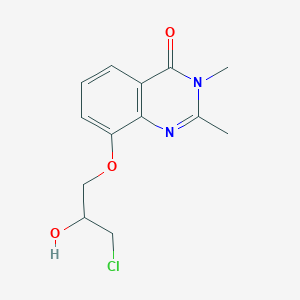

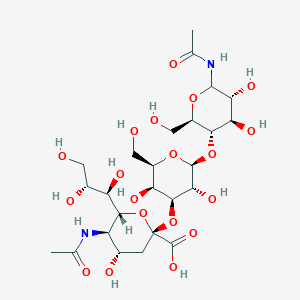

3-Sialyl-N-acetyllactosamine is a glycan component of O-glycopeptides . It is found in the free form in human biofluids, including urine and milk, where it prevents adhesion of bacteria to urinary epithelium and inhibits enteric pathogens . It is also a low molecular weight acceptor molecule precursor of the nonreducing terminal tetrasaccharide Sda blood group structure .

Synthesis Analysis

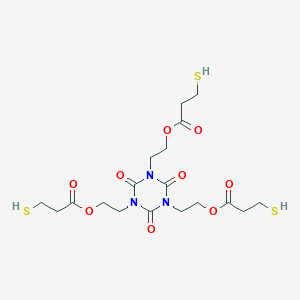

The synthesis of 3-Sialyl-N-acetyllactosamine involves enzymatic glycosylations, which obviate the steps of protection and deprotection of the constituent monosaccharides required in a chemical synthesis . Sialyl transferases with CMP-Neu5Ac as an activated donor are used for the construction of α2-3 or α2-6 linkages to terminal galactose or N-acetylgalactosamine units . Trans-sialidases may transfer sialic acid from a sialyl glycoside to a suitable acceptor and specifically construct a Siaα2-3Gal p linkage .Molecular Structure Analysis

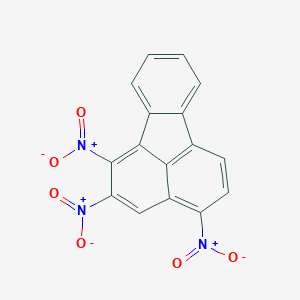

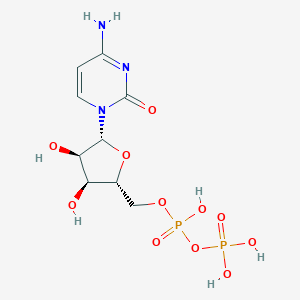

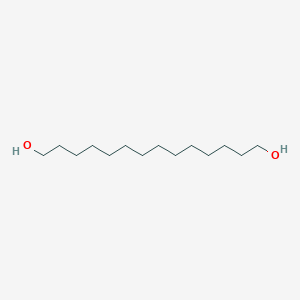

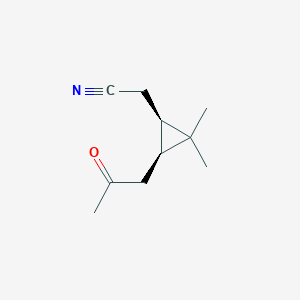

The molecular formula of 3-Sialyl-N-acetyllactosamine is C25H42N2O19 . Its average mass is 674.603 Da and its monoisotopic mass is 674.238159 Da .Physical And Chemical Properties Analysis

3-Sialyl-N-acetyllactosamine is a solid substance . It is stored at a temperature of -20°C .科学研究应用

用于药物评估的大规模合成:Kretzschmar 和 Stahl(1998 年)在“四面体”中的一项研究讨论了唾液酸-LewisX、LewisX 和 N-乙酰乳糖胺的大规模合成,突出了它们作为药物应用中有效的选择素拮抗剂的潜力 (Kretzschmar 和 Stahl,1998)。

癌症疫苗开发:Yule 等人(1995 年)在“四面体快报”中提出了一种使用 N-乙酰半乳糖胺合成癌症相关抗原的方法,该方法有助于癌症疫苗的开发 (Yule 等人,1995)。

区域选择性转糖基化:Vetere 和 Paoletti(1996 年)在“FEBS 快报”中实现了 3'-唾液酸基-N-乙酰乳糖胺的完全合成,具有高区域选择性,绕过了对糖基转移酶和 NDP 糖的需求 (Vetere 和 Paoletti,1996)。

酶促合成用于选择素配体的合成:Räbinä 等人(1997 年)在“碳水化合物研究”中合成了位点特异性的 α 1-3-岩藻糖基化聚乳糖胺,可用于确定导致多岩藻糖基化选择素配体的生物合成途径 (Räbinä 等人,1997)。

超高频声流体技术:Gong 等人(2020 年)在“催化剂”中利用超高频声流体 (UHFA) 技术合成了生物素标记的 6'/3'-唾液酸基-N-乙酰葡萄糖胺。该方法在流感病毒株鉴定中具有潜在用途 (Gong 等人,2020)。

使用转化酵母细胞进行合成:Herrmann 等人(1995 年)在“生物有机和药物化学快报”中讨论了使用表达 β-1,4-半乳糖基转移酶的转化酵母细胞合成 N-乙酰乳糖胺,这是抗炎剂唾液酸-LewisX 的核心 (Herrmann 等人,1995)。

安全和危害

未来方向

The development of efficient strategies to synthesize biotin-tagged 6′/3′-Sialyl-N-acetyllactosamine has become necessary . Ultrahigh-frequency-acoustofluidics (UHFA), which can provide a powerful source for efficient microfluidic mixing, solid-phase oligosaccharide synthesis and one-pot multienzyme (OPME) system, are being used to develop new strategies for oligosaccharide synthesis .

属性

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-acetamido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N2O19/c1-7(31)26-13-9(33)3-25(24(40)41,45-20(13)14(35)10(34)4-28)46-21-15(36)11(5-29)43-23(18(21)39)44-19-12(6-30)42-22(27-8(2)32)17(38)16(19)37/h9-23,28-30,33-39H,3-6H2,1-2H3,(H,26,31)(H,27,32)(H,40,41)/t9-,10+,11+,12+,13+,14+,15-,16+,17+,18+,19+,20+,21-,22?,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNVSYPDCXFGLB-KROWHOKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)NC(=O)C)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)NC(=O)C)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N2O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583978 | |

| Record name | (2R,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-acetamido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

674.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Sialyl-N-acetyllactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

3-Sialyl-N-acetyllactosamine | |

CAS RN |

102490-37-9, 81693-22-3 | |

| Record name | (2R,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-acetamido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Sialyl-N-acetyllactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B34308.png)